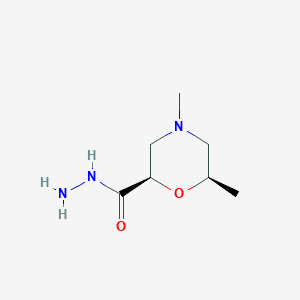
(2R,6R)-4,6-Diméthylmorpholine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide is a useful research compound. Its molecular formula is C7H15N3O2 and its molecular weight is 173.216. The purity is usually 95%.
BenchChem offers high-quality (2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antidépressives
(2R,6R)-HNK a montré un potentiel en tant qu'antidépresseur . Il a été constaté qu'il avait un effet antidépresseur plus efficace et durable avec moins d'effets secondaires par rapport à la (R, S)- et à la (S)-kétamine . Cependant, son efficacité antidépresseur est encore à l'étude .
Traitement de la dépression résistante au traitement (TRD)
(2R,6R)-HNK a été étudié pour son potentiel dans le traitement de la TRD . La (R, S)- et la (S)-kétamine ont toutes deux réalisé des progrès significatifs dans ce domaine, mais elles présentent des risques d'effets psychomimétiques, d'effets dissociatifs et de dépendance, ce qui limite leur utilisation clinique .
Troubles cognitifs
La recherche suggère que (2R,6R)-HNK pourrait avoir des applications importantes dans la prévention et le traitement des troubles cognitifs .
Anesthésie périopératoire
(2R,6R)-HNK pourrait potentiellement être utilisé en anesthésie périopératoire .
Traitement des maladies neurologiques
(2R,6R)-HNK a des applications potentielles dans le traitement de maladies neurologiques telles que l'accident vasculaire cérébral ischémique, la maladie de Parkinson et la sclérose en plaques .
Ostéoporose
(2R,6R)-HNK pourrait également avoir des applications dans le traitement de l'ostéoporose .
Troubles liés à la consommation de substances
(2R,6R)-HNK pourrait potentiellement être utilisé dans le traitement des troubles liés à la consommation de substances .
Maladies inflammatoires et COVID-19
(2R,6R)-HNK pourrait avoir des applications importantes dans la prévention et le traitement des maladies inflammatoires et de la COVID-19 .
Mécanisme D'action
Target of Action
The primary targets of (2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide are N-methyl-D-aspartate (NMDA) receptors, adenosine A1 receptors, and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . These receptors play crucial roles in neurotransmission and synaptic plasticity in the central nervous system .
Mode of Action
(2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide interacts with its targets in a unique way. It decreases neuronally released glutamate via retrograde stimulation of presynaptic adenosine A1 receptors . This compound also reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism .
Biochemical Pathways
(2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide affects several biochemical pathways. It is involved in long-term potentiation, G13 signaling pathway, integrin signaling pathway, platelet activation, and MAPK signaling pathway . These pathways are crucial for cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes .
Pharmacokinetics
The pharmacokinetics of (2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide involves its absorption, distribution, metabolism, and excretion (ADME) properties. It is administered intravenously over a 40-minute period as a solution in a 25 mM sodium phosphate 0.9% w/v saline solution . The doses range from 0.1 mg/kg to 4.0 mg/kg . The compound’s bioavailability is influenced by these ADME properties.
Result of Action
The molecular and cellular effects of (2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide’s action include an increase in molecules involved in modulating neuroplasticity . These changes are paired with rapid antidepressant effects . Molecules or complexes of high interest include glutamate, AMPA receptors (AMPAR), mTOR, BDNF/TrkB, VGF, eEF2K, p70S6K, GSK-3, IGF2, Erk, and microRNAs .
Action Environment
The action, efficacy, and stability of (2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide can be influenced by various environmental factors. For instance, the compound’s antidepressant actions are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways
Analyse Biochimique
Biochemical Properties
(2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide is known to interact with various enzymes, proteins, and other biomolecules . It has been found to affect memory performance in novel object recognition tasks, suggesting that it may interact with proteins and enzymes involved in memory formation and retrieval .
Cellular Effects
The effects of (2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
(2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
(2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
(2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide is transported and distributed within cells and tissues in a specific manner. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of (2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide and its effects on activity or function are of interest. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
(2R,6R)-4,6-dimethylmorpholine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-5-3-10(2)4-6(12-5)7(11)9-8/h5-6H,3-4,8H2,1-2H3,(H,9,11)/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQBTACSHCKBA-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2559970.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2559972.png)
![N-[2-(4-fluorophenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2559974.png)
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2559976.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2559978.png)

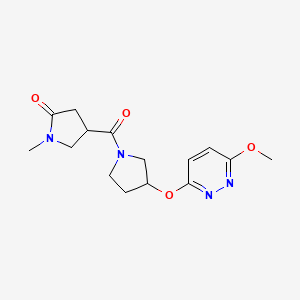
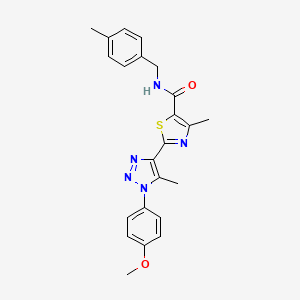
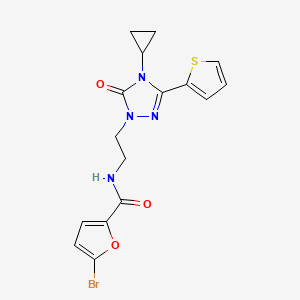
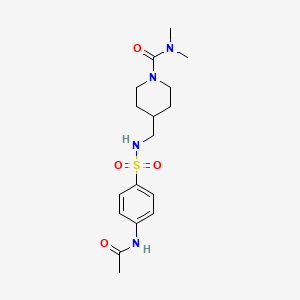
![Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2559987.png)

